(S)-4-Methoxy-azepane Hydrochloride: A Technical Guide for Drug Discovery Professionals
(S)-4-Methoxy-azepane Hydrochloride: A Technical Guide for Drug Discovery Professionals
Introduction: The Azepane Scaffold in Modern Drug Discovery
The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, represents a pivotal structural motif in contemporary medicinal chemistry. Its inherent three-dimensional architecture provides an exceptional framework for the development of novel therapeutics by enabling precise spatial orientation of pharmacophoric elements. This conformational flexibility allows for enhanced binding affinity and selectivity to a diverse range of biological targets. Azepane derivatives have demonstrated significant pharmacological potential across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[1] The strategic incorporation of the azepane nucleus is a widely utilized approach in lead optimization programs, underscoring its importance in the exploration of novel chemical space.[1] This guide provides a detailed technical overview of a specific chiral derivative, (S)-4-Methoxy-azepane hydrochloride (CAS 2514640-67-4), a building block with significant potential in the synthesis of complex molecular entities.
Physicochemical Properties
While specific experimental data for (S)-4-Methoxy-azepane hydrochloride is not extensively available in the public domain, we can infer its key physicochemical properties based on its structural components and data from analogous compounds.
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | 2514640-67-4 | Sigma-Aldrich |
| Molecular Formula | C₇H₁₆ClNO | Sigma-Aldrich |
| Molecular Weight | 165.66 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | General property of hydrochloride salts of amines |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form significantly increases aqueous solubility. |
| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | |
| Boiling Point | Not available. | |
| Chirality | (S)-enantiomer |
Proposed Synthesis and Mechanistic Rationale
A plausible synthetic route to (S)-4-Methoxy-azepane hydrochloride can be conceptualized starting from commercially available chiral precursors. The following workflow outlines a logical and efficient synthetic strategy.
Caption: Proposed synthetic workflow for (S)-4-Methoxy-azepane hydrochloride.
Step-by-Step Experimental Protocol:
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O-Methylation of (S)-1-Boc-4-hydroxyazepane:
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Rationale: The initial step focuses on the methylation of the hydroxyl group. The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the alcohol, forming a nucleophilic alkoxide. Methyl iodide (CH₃I) then serves as the electrophile for the Sₙ2 reaction. The Boc protecting group on the nitrogen is crucial to prevent its competing methylation.
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Procedure:
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To a solution of (S)-1-Boc-4-hydroxyazepane in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise.
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Stir the resulting suspension at 0 °C for 30 minutes.
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Add methyl iodide (1.5 equivalents) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield (S)-1-Boc-4-methoxyazepane.
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Boc Deprotection and Salt Formation:
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Rationale: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile. Treatment with a strong acid such as hydrochloric acid will cleave the Boc group, yielding the free secondary amine. The hydrochloride salt is then formed in situ or by subsequent treatment with HCl.
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Procedure:
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Dissolve the purified (S)-1-Boc-4-methoxyazepane in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
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Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or bubble HCl gas through the solution at 0 °C.
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Stir the reaction at room temperature for 2-4 hours.
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Monitor the deprotection by TLC or LC-MS.
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Upon completion, the product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to induce precipitation and wash away any non-polar impurities.
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Filter the solid and dry under vacuum to obtain (S)-4-Methoxy-azepane hydrochloride.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compound. The following techniques are standard for the validation of such a molecule.
Caption: A standard analytical workflow for the characterization of (S)-4-Methoxy-azepane hydrochloride.
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), protons on the azepane ring (a series of multiplets in the range of 1.5-3.5 ppm), and a broad signal for the ammonium proton. The specific chemical shifts and coupling constants will be dependent on the solvent used.
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¹³C NMR: The carbon NMR spectrum should display signals corresponding to the methoxy carbon (around 55-60 ppm) and the six distinct carbons of the azepane ring.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in the positive ion mode would be expected to show the molecular ion for the free base [M+H]⁺ at m/z 130.1. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations for the alkyl and methoxy groups, a C-O stretch for the ether linkage, and broad N-H stretching vibrations for the ammonium salt.
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Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the (S)-enantiomer, chiral HPLC analysis is essential. A suitable chiral stationary phase would be used to separate the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess.
Applications in Drug Development
(S)-4-Methoxy-azepane hydrochloride is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The methoxy group can serve as a hydrogen bond acceptor and can influence the lipophilicity and metabolic stability of a lead compound. The chiral nature of the molecule allows for stereospecific interactions with biological targets, which can be critical for efficacy and reducing off-target effects. The secondary amine provides a convenient handle for further functionalization, such as in the synthesis of amides, sulfonamides, or through reductive amination to introduce larger substituents.
Safety and Handling
As a hydrochloride salt of an amine, (S)-4-Methoxy-azepane hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. While specific toxicity data is not available, it should be treated as a potentially harmful chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(S)-4-Methoxy-azepane hydrochloride is a promising chiral building block for the synthesis of novel, biologically active compounds. While detailed experimental data for this specific molecule is not widely published, its properties can be reasonably predicted based on fundamental chemical principles and data from related structures. The proposed synthetic route and analytical workflow provide a solid foundation for researchers and drug development professionals interested in utilizing this scaffold in their programs. The unique conformational properties of the azepane ring, combined with the specific stereochemistry and functionality of the 4-methoxy substituent, make this a valuable tool in the quest for new and improved therapeutics.
References
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]
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Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
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Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. Available at: [Link]
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The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate. Available at: [Link]
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